5-Bromo-2-chlorotoluene

Overview

Description

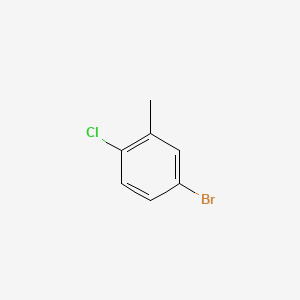

5-Bromo-2-chlorotoluene is an organic compound with the molecular formula C7H6BrCl. It is characterized by the presence of both bromine and chlorine atoms attached to a toluene ring. This compound is a colorless liquid and is used in various chemical processes due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chlorotoluene typically involves the diazotization of 4-bromo-2-methylaniline followed by a Sandmeyer reaction. The process begins with the addition of 4-bromo-2-methylaniline to hydrochloric acid, forming a salt. This solution is then cooled and treated with sodium nitrite to form a diazonium salt. The diazonium salt is subsequently reacted with cuprous chloride in hydrochloric acid to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to maintain the temperature and pH levels, ensuring the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chlorotoluene undergoes various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

- Substitution reactions can yield various substituted toluenes.

- Oxidation reactions can produce benzoic acid or benzaldehyde derivatives.

- Reduction reactions can result in the formation of simpler hydrocarbons like toluene .

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-2-chlorotoluene serves as a critical intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the preparation of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising therapeutic agents for diabetes management. A study demonstrated a scalable process for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, an important precursor for these inhibitors, achieving a yield of 24% with cost-effective methods . The significance of bromoaryl compounds in drug development is underscored by their role in enhancing bioactivity and selectivity.

Synthesis of Intermediates

This compound is utilized in the synthesis of various chemical intermediates. Its bromine and chlorine substituents make it an ideal candidate for electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. This property is particularly useful in developing agrochemicals and pharmaceuticals .

Materials Science

In materials science, this compound has been investigated for its potential applications in creating advanced materials. Its reactivity allows it to participate in polymerization reactions, contributing to the development of novel polymers with specific properties tailored for various applications, including coatings and adhesives .

Case Study 1: Synthesis of SGLT2 Inhibitors

A comprehensive study highlighted the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid from dimethyl terephthalate through a series of reactions including nitration and bromination. This process was scaled up to produce approximately 70 kg per batch, demonstrating its industrial viability . The research emphasized the importance of optimizing reaction conditions to enhance yield and reduce costs.

Case Study 2: Polymer Development

Research conducted on the polymerization capabilities of this compound revealed its potential in forming copolymers with enhanced thermal stability and mechanical properties. By incorporating this compound into polymer matrices, researchers were able to tailor material properties for specific applications such as thermoplastics and elastomers .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorotoluene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic aromatic substitution or electrophilic aromatic substitution .

Comparison with Similar Compounds

- 4-Bromo-1-chloro-2-methylbenzene

- 2-Chloro-5-bromotoluene

- 3-Bromo-4-chlorotoluene

- 4-Bromo-2-chlorotoluene

Comparison: 5-Bromo-2-chlorotoluene is unique due to the specific positioning of the bromine and chlorine atoms on the toluene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo compared to its similar compounds .

Biological Activity

5-Bromo-2-chlorotoluene (chemical formula: C₇H₆BrCl) is a halogenated aromatic compound with diverse applications in organic synthesis and potential biological activities. It is characterized by its molecular weight of 205.48 g/mol and belongs to a class of compounds known for their reactivity and utility in medicinal chemistry.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 54932-72-8 |

| Molecular Formula | C₇H₆BrCl |

| Molecular Weight | 205.48 g/mol |

| IUPAC Name | 4-bromo-1-chloro-2-methylbenzene |

| Appearance | Colorless to orange-yellow liquid |

| Density | 1.549 g/mL |

| Boiling Point | 90.0 - 93.0 °C (at 12 mmHg) |

| Flash Point | >110 °C |

This compound can exist in various forms, typically as a colorless to yellow liquid, and is soluble in organic solvents.

Antimicrobial Properties

Recent studies have indicated that halogenated toluenes, including this compound, exhibit significant antimicrobial activity. For instance, research has demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Cytotoxic Effects

In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent. Studies have quantified the IC50 values for different cell lines, indicating varying degrees of sensitivity .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of several halogenated compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic properties of this compound against human breast cancer cells (MCF-7). The compound was found to induce cell death at concentrations above 50 µM after 48 hours of exposure, with a significant increase in apoptotic markers observed via flow cytometry analysis .

The biological activity of this compound is hypothesized to stem from its ability to interact with cellular macromolecules, leading to disruption in normal cellular functions. Its halogen substituents are believed to enhance lipophilicity, allowing better penetration through cellular membranes and subsequent interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-Bromo-2-chlorotoluene, and how is reaction efficiency optimized?

Synthesis typically involves halogenation of toluene derivatives. A two-step approach may include directed ortho-metalation (DoM) for regioselective bromination followed by chlorination using reagents like sulfuryl chloride (SO₂Cl₂). Optimization focuses on controlling reaction temperature (e.g., maintaining ≤100°C to avoid polyhalogenation) and stoichiometry of halogenating agents. Purity is assessed via GC or HPLC, with commercial batches often reporting >95% purity .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR spectroscopy : H NMR distinguishes methyl groups (δ ~2.3 ppm) and aromatic protons (δ 7.1–7.5 ppm), with splitting patterns confirming substitution positions.

- Mass spectrometry (MS) : Molecular ion peaks at m/z 204/206 (Br/Cl isotopic patterns).

- IR spectroscopy : C-Br (~560 cm⁻¹) and C-Cl (~740 cm⁻¹) stretches. Cross-referencing with databases like NIST ensures accurate interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound across literature sources?

Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to determine precise melting ranges and X-ray crystallography to identify crystal structures. Compare results against high-purity commercial standards (>98.0% HLC) and validate with orthogonal methods like GC-MS .

Q. What strategies mitigate competing side reactions during the halogenation of methyl-substituted aromatics like this compound?

To suppress undesired dihalogenation or ring oxidation:

- Employ protecting groups (e.g., acetyl for -CH₃) to direct electrophilic substitution.

- Use catalytic Lewis acids (e.g., FeCl₃) under inert atmospheres to enhance selectivity.

- Monitor reaction progress in real-time via in situ FTIR to detect intermediates .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The electron-withdrawing Cl and Br groups deactivate the ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). Steric hindrance from the methyl group slows transmetalation; thus, bulky ligands (e.g., SPhos) improve yields. Reaction optimization involves screening bases (K₂CO₃ vs. CsF) and solvent polarity .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by:

- Exposing the compound to temperatures (-20°C to 40°C), humidity (40–80% RH), and light (UV/visible).

- Analyzing degradation via HPLC at intervals (0, 1, 3, 6 months).

- Identifying decomposition products (e.g., dehalogenated toluenes) using LC-MS .

Q. What statistical approaches are suitable for reconciling conflicting data in halogenation yield reports?

Apply multivariate analysis (e.g., ANOVA) to isolate variables (catalyst loading, solvent type). Use Bayesian regression to model yield probabilities under different conditions. Validate models with independent replicates and report confidence intervals to address reproducibility concerns .

Q. Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Properties

IUPAC Name |

4-bromo-1-chloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFQMHJKAODEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346140 | |

| Record name | 5-Bromo-2-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54932-72-8 | |

| Record name | 5-Bromo-2-chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54932-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.